molecular formula C15H17N5O2S B4583054 2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE

2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE

Cat. No.: B4583054
M. Wt: 331.4 g/mol
InChI Key: BSKXEDDNOUSCJN-UHFFFAOYSA-N
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Description

2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a heterocyclic compound that belongs to the quinazoline derivatives. These compounds are known for their significant biological activities and have been extensively studied for their potential therapeutic applications . The unique structure of this compound, which includes a triazoloquinazoline core, makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydrazinoquinazoline with carbon disulfide, followed by a Dimroth-like rearrangement . Another approach includes the use of hetarylcarboxylic acid (3H-quinazolin-4-ylidene)-hydrazides, which undergo heterocyclization in glacial acetic acid to form the triazoloquinazoline system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, sulfones, and substituted triazoloquinazolines .

Mechanism of Action

Properties

IUPAC Name

2-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2S/c1-23(21,22)19-8-6-11(7-9-19)14-17-15-12-4-2-3-5-13(12)16-10-20(15)18-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKXEDDNOUSCJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN3C=NC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 2
Reactant of Route 2
2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 3
Reactant of Route 3
2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 4
2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE
Reactant of Route 5
2-[1-(METHYLSULFONYL)-4-PIPERIDYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE

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